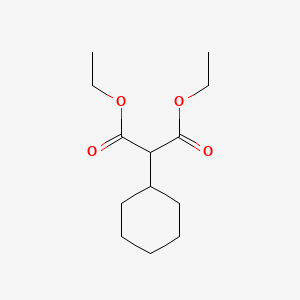

Diethyl 2-cyclohexylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOPELSDMOAUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286654 | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-44-2 | |

| Record name | 2163-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-cyclohexylmalonate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 2163-44-2

This guide provides an in-depth technical overview of Diethyl 2-cyclohexylmalonate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its role as a key building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic endeavors.

Core Molecular Profile

This compound, with the CAS number 2163-44-2, is a diester derivative of malonic acid distinguished by the presence of a cyclohexyl substituent on the α-carbon.[1][2] This structural feature imparts specific steric and electronic properties that are instrumental in directing the outcomes of chemical transformations.

| Property | Value | Source |

| CAS Number | 2163-44-2 | [1][2][3] |

| Molecular Formula | C13H22O4 | [1][2] |

| Molecular Weight | 242.31 g/mol | [1][3] |

| IUPAC Name | diethyl 2-cyclohexylpropanedioate | |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 345.14°C (estimated) | [3] |

| Density | 1.0228 g/cm³ | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established routes, with the choice of method often dictated by the availability of starting materials and desired scale.

Catalytic Hydrogenation of Diethyl Phenylmalonate

A prevalent and efficient method for the preparation of this compound involves the catalytic hydrogenation of diethyl phenylmalonate. This reaction leverages a heterogeneous catalyst, typically rhodium on carbon, to reduce the aromatic ring to a cyclohexane ring.

Experimental Protocol:

-

A suspension of 5% rhodium on carbon (4.5 g) and diethyl phenylmalonate (30 g) in ethanol (100 ml) is prepared in a suitable hydrogenation vessel.

-

The mixture is then subjected to hydrogenation at 60 psi for 18 hours.[3]

-

Upon completion, the suspension is filtered through celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield a syrup.

-

Purification via distillation at 90°-94° C (0.5 mmHg) affords the final product, this compound, in high yield (typically around 92%).[3]

Causality of Experimental Choices:

-

Catalyst: 5% rhodium on carbon is selected for its high activity and selectivity in aromatic ring hydrogenation under relatively mild conditions.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the starting material and is inert under the reaction conditions.

-

Pressure and Time: The chosen pressure (60 psi) and reaction time (18 hours) are optimized to ensure complete conversion of the starting material.

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Alkylation of Diethyl Malonate

An alternative and widely applicable approach is the alkylation of diethyl malonate using a suitable cyclohexyl halide, such as cyclohexyl bromide. This reaction proceeds via the formation of a resonance-stabilized enolate, a cornerstone of malonic ester synthesis.

Reaction Mechanism:

-

Deprotonation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from diethyl malonate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate then undergoes a nucleophilic substitution reaction with the cyclohexyl halide, forming the C-C bond.

-

Workup: An aqueous workup removes the inorganic byproducts, and the product is isolated and purified.

Caption: General Mechanism for the Alkylation of Diethyl Malonate.

Applications in Drug Discovery and Development

The utility of this compound in drug development stems from its role as a versatile scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds.

Precursor to Barbiturates and Other CNS Depressants

Historically, malonic esters have been central to the synthesis of barbiturates. The presence of the cyclohexyl group in this compound can be used to synthesize derivatives with specific lipophilicity and metabolic stability, which are critical parameters for drugs targeting the central nervous system. The general synthesis involves the condensation of the dialkylmalonate with urea in the presence of a strong base.

Building Block for Novel Therapeutics

The cyclohexyl moiety introduces steric bulk and lipophilicity, which can be advantageous in designing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This includes enhancing membrane permeability and influencing binding to target proteins. For instance, the cyclohexyl group can occupy hydrophobic pockets in enzyme active sites, leading to increased potency and selectivity.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data for this compound is essential for its identification and for monitoring reaction progress. Key spectral data can be found in public databases such as PubChem.[1]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), the methine proton, and the protons of the cyclohexyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the α-carbon, and the carbons of the ethyl and cyclohexyl groups. |

| Mass Spec (GC-MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| IR | Strong absorption bands corresponding to the C=O stretching of the ester groups. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Hazards: May cause skin and eye irritation.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the unique properties imparted by the cyclohexyl group make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pure Chemistry Scientific Inc. This compound CAS NO.2163-44-2. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Diethyl 2-cyclohexylmalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physical properties of key intermediates is paramount. Diethyl 2-cyclohexylmalonate, a notable diester, serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility in the creation of novel chemical entities, including potential therapeutic agents, necessitates a comprehensive characterization of its physical attributes. This guide provides an in-depth exploration of the core physical properties of this compound, offering both established data and the experimental context for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, application, and manipulation of this compound in a laboratory setting.

Core Physical and Chemical Properties

A clear understanding of the fundamental physical and chemical properties of a compound is the bedrock of its successful application in research and development. These properties dictate the conditions required for storage, handling, and reaction optimization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂O₄ | [PubChem][1] |

| Molecular Weight | 242.31 g/mol | [PubChem][1] |

| CAS Number | 2163-44-2 | [PubChem][1] |

| Appearance | Clear, colorless liquid | [CookeChem][2] |

| Boiling Point | 297.2 °C at 760 mmHg | [Chemical-Suppliers.com][3] |

| Density | 1.046 g/cm³ | [Chemical-Suppliers.com][3] |

| Refractive Index (n_D) | ~1.4478 (estimate) | [CookeChem][2] |

| Flash Point | 137 °C | [Chemical-Suppliers.com][3] |

| pKa | ~12.69 ± 0.20 (Predicted) | [CookeChem][2] |

Expert Insight: The relatively high boiling point and flash point indicate that this compound is not highly volatile under standard laboratory conditions, which simplifies its handling compared to more volatile reagents. The density, being slightly greater than water, is a crucial consideration for solvent extraction and separation procedures.

Solubility Profile: A Practical Overview

The solubility of this compound is a critical parameter for its use in various reaction media. As a diethyl ester, its solubility characteristics can be generally inferred.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Expected to be soluble.

-

Non-polar Organic Solvents (e.g., Toluene, Hexane): Expected to be soluble.

-

Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble.

-

Water: Due to the presence of the hydrophobic cyclohexyl ring and the overall nonpolar character of the molecule, it is expected to have limited solubility in water.

Causality in Solvent Selection: The choice of solvent for a reaction involving this compound will depend on the nature of the other reactants and the desired reaction conditions. Its good solubility in a range of common organic solvents provides flexibility in experimental design. For purification by liquid-liquid extraction, its low water solubility is advantageous.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl ester groups (a quartet and a triplet) and the protons of the cyclohexyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclohexyl moiety.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Fragmentation patterns will likely show the loss of ethoxy groups (-OCH₂CH₃).

Publicly available spectral data can be found on platforms such as PubChem.[1]

Experimental Methodologies: Ensuring Data Integrity

The accurate determination of physical properties is fundamental to chemical science. Below are detailed, self-validating protocols for measuring key physical parameters of liquid compounds like this compound.

Determination of Boiling Point (Micro Scale Method)

The micro-boiling point determination is a reliable method that requires a minimal amount of sample.[3] The principle behind this technique is that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.

Experimental Workflow:

Sources

Diethyl 2-cyclohexylmalonate synthesis from diethyl malonate

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Cyclohexylmalonate from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The document delves into the core chemical principles, a detailed mechanistic breakdown of the malonic ester synthesis pathway, a field-proven experimental protocol, and critical considerations for process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, enabling the conversion of alkyl halides into carboxylic acids with a two-carbon homologation.[1][2] The target molecule, this compound, is synthesized by leveraging this classic pathway. The strategy hinges on the alkylation of diethyl malonate with a suitable cyclohexyl halide.

The unique acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) is central to this process, as they are flanked by two electron-withdrawing carbonyl groups.[1] This allows for facile deprotonation by a moderately strong base to form a resonance-stabilized enolate. This enolate serves as a potent carbon nucleophile, which subsequently displaces a halide from an electrophilic carbon source—in this case, a cyclohexyl ring—via a bimolecular nucleophilic substitution (SN2) reaction.[3]

The selection of reagents and reaction conditions is paramount. Sodium ethoxide is the base of choice, a decision rooted in preventing unwanted side reactions.[4] The choice of the cyclohexyl halide and solvent also plays a critical role in maximizing yield and minimizing competing reaction pathways.

The Core Mechanism: An In-Depth Analysis

The synthesis proceeds via a two-step sequence: enolate formation followed by nucleophilic attack.

Step 1: Deprotonation and Enolate Formation

The reaction is initiated by treating diethyl malonate with sodium ethoxide (NaOEt). Sodium ethoxide serves as a strong base, abstracting an acidic α-hydrogen from the central methylene carbon of diethyl malonate.[5][6]

Causality of Base Selection: The use of sodium ethoxide is a critical, non-arbitrary choice. If a different alkoxide, such as sodium methoxide, were used, a transesterification reaction could occur with the ethyl ester groups of the malonate, leading to a mixture of ester products and complicating purification.[7] Using the ethoxide corresponding to the ester's alcohol component circumvents this issue entirely.[4] The deprotonation results in the formation of a resonance-stabilized enolate ion, which is a powerful nucleophile.[8]

Step 2: SN2 Alkylation

The generated enolate ion attacks the electrophilic carbon of a cyclohexyl halide (e.g., bromocyclohexane) in a classic SN2 reaction.[1] This step forms the new carbon-carbon bond between the malonate α-carbon and the cyclohexyl ring.

Considerations for the Alkylating Agent: While primary alkyl halides are ideal for SN2 reactions, cyclohexyl halides are secondary halides. This introduces the possibility of a competing E2 elimination reaction, where the enolate acts as a base to abstract a proton from the cyclohexyl ring, forming cyclohexene as a side product.[9] To favor the desired SN2 pathway, reaction temperatures should be carefully controlled. Using a more reactive halide, such as cyclohexyl iodide, can sometimes improve the rate of the desired substitution reaction.

Figure 1: Reaction Mechanism for this compound Synthesis.

Experimental Protocol: A Validated Workflow

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Sodium (Na) | Na | 22.99 | 2.3 g | 0.10 | Cut into small pieces. Handle with care. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Must be anhydrous to prevent side reactions.[10] |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (15.2 mL) | 0.10 | Ensure purity. |

| Bromocyclohexane | C₆H₁₁Br | 163.06 | 17.1 g (12.8 mL) | 0.105 | A slight excess can ensure full consumption of the enolate. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |

| 5% HCl (aq) | HCl | - | ~50 mL | - | For neutralization/workup. |

| Saturated NaCl (aq) | NaCl | - | ~50 mL | - | Brine wash. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying organic layer. |

Step-by-Step Synthesis Procedure

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), place 50 mL of absolute ethanol into a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Carefully add 2.3 g of sodium metal in small pieces at a rate that maintains a controllable reflux. Stir until all the sodium has dissolved.[9]

-

Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 16.0 g of diethyl malonate dropwise to the solution with continuous stirring. Stir the mixture for an additional 30 minutes to ensure complete formation of the sodiomalonic ester.[6]

-

Alkylation: Add 17.1 g of bromocyclohexane dropwise to the stirred enolate solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Reaction Workup & Isolation: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the remaining residue, add ~50 mL of water to dissolve the sodium bromide salt formed.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (~30-40 mL each time). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer sequentially with 50 mL of 5% HCl solution and then 50 mL of saturated NaCl (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The remaining liquid is the crude this compound.

-

Purification: Purify the crude product by vacuum distillation.[11] Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., 90°-94° C at 0.5 mmHg).[11]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Overall Experimental Workflow

Figure 2: Step-by-Step Experimental Workflow for Synthesis and Purification.

Product Characteristics and Data

The final product, this compound, is a colorless oil. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₄ | [12] |

| Molecular Weight | 242.31 g/mol | [12] |

| Appearance | Colorless Liquid/Oil | [13] |

| Boiling Point | 90°-94° C at 0.5 mmHg | [11] |

| IUPAC Name | Diethyl 2-cyclohexylpropanedioate | [12] |

| CAS Number | 2163-44-2 | [12] |

Troubleshooting and Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Competing E2 elimination; Loss during workup. | Ensure anhydrous conditions. Monitor reaction to completion via TLC. Avoid excessive heating to minimize elimination.[9] Be meticulous during extractions. |

| Dialkylation Product | The mono-alkylated product is deprotonated and reacts again. | Use a strict 1:1 molar ratio of diethyl malonate to base. Add the alkyl halide slowly to the enolate.[9] |

| Unreacted Diethyl Malonate | Insufficient base; Inactive alkyl halide; Insufficient reaction time/temp. | Ensure sodium is fully dissolved to form the full equivalent of ethoxide. Check the purity of the bromocyclohexane. Increase reflux time if necessary. |

| Product Hydrolysis | Presence of water in reagents or during workup with strong base. | Use anhydrous ethanol and dried glassware. During workup, use dilute acid for neutralization rather than a strong base.[14] |

Conclusion

The alkylation of diethyl malonate with a cyclohexyl halide is a robust and reliable method for synthesizing this compound. Success hinges on a firm understanding of the underlying reaction mechanism, particularly the critical role of base selection to prevent side reactions and the careful control of conditions to mitigate the potential for E2 elimination. The detailed protocol and troubleshooting guide provided herein offer a comprehensive framework for researchers to achieve high-purity yields of this important synthetic intermediate.

References

-

Chemistry LibreTexts. Malonic Ester Synthesis. (2023-01-22). [Link]

-

Chemistry Notes. Malonic ester synthesis, mechanism and application. (2022-01-31). [Link]

-

PharmaXChange.info. Malonic Ester Synthesis - Alkylation of Enolates | Notes. (2011-02-06). [Link]

-

Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 240541, this compound. [Link]

-

Killi, S. K., et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

PrepChem.com. Synthesis of A. Diethyl cyclohexylmalonate. [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025-03-12). [Link]

-

NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Reddit. Synthesis: Diethyl malonate --> Cyclohexylacetic acid. (2017-06-14). [Link]

-

Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. (2021-12-27). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. This compound | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Versatility of Diethyl 2-Cyclohexylmalonate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of its Synthesis, Spectroscopic Profile, Reactivity, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of Diethyl 2-Cyclohexylmalonate in Synthesis

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. This compound, systematically named diethyl 2-cyclohexylpropanedioate [1], emerges as a highly versatile and valuable intermediate. Its unique structural features, combining a reactive malonic ester core with a bulky, lipophilic cyclohexyl moiety, provide a gateway to a diverse array of carbocyclic and heterocyclic scaffolds. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and applications, particularly in the synthesis of central nervous system (CNS) active agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization.

| Property | Value | Source |

| IUPAC Name | diethyl 2-cyclohexylpropanedioate | [1] |

| Molecular Formula | C₁₃H₂₂O₄ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| CAS Number | 2163-44-2 | [1] |

| Appearance | Colorless liquid | Inferred from analogous compounds |

| Boiling Point | 90-94 °C at 0.5 mmHg |

Synthesis of this compound: A Tale of Two Routes

The preparation of this compound can be efficiently achieved through two primary synthetic pathways, each with its own set of advantages and considerations.

Route 1: Catalytic Hydrogenation of Diethyl Phenylmalonate

This method offers a high-yield and straightforward approach to the target molecule, leveraging the catalytic reduction of an aromatic ring.

Experimental Protocol:

A suspension of 5% rhodium on carbon (4.5 g) and diethyl phenylmalonate (30 g) in ethanol (100 ml) is subjected to hydrogenation at 60 psi for 18 hours. The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield a syrup. The crude product is purified by vacuum distillation (90°-94° C at 0.5 mmHg) to afford this compound in high yield (typically around 92%).

Causality Behind Experimental Choices:

-

Rhodium on Carbon (Rh/C) Catalyst: Rhodium is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions. The carbon support provides a high surface area for the reaction to occur.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.

-

Hydrogen Pressure (60 psi): This pressure is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

-

Filtration through Celite: Celite is a diatomaceous earth filter aid that effectively removes the fine rhodium on carbon catalyst particles from the reaction mixture.

-

Vacuum Distillation: This purification technique is ideal for separating the high-boiling product from any non-volatile impurities.

Route 2: Alkylation of Diethyl Malonate

This classic approach in malonic ester synthesis involves the nucleophilic substitution of a cyclohexyl halide with the enolate of diethyl malonate.

Experimental Protocol:

To a freshly prepared solution of sodium ethoxide (from 2.3 g of sodium in 150 ml of absolute ethanol), diethyl malonate (16.0 g) is added. Subsequently, cyclohexyl bromide (17.7 g) is introduced, and the mixture is heated under reflux for four hours. After cooling, the solvent is removed in vacuo. The residue is treated with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting oil is purified by vacuum distillation to yield diethyl (cyclohexylmethyl)malonate.

Causality Behind Experimental Choices:

-

Sodium Ethoxide as Base: Sodium ethoxide is a strong base that readily deprotonates the acidic α-proton of diethyl malonate to form the nucleophilic enolate. Using ethoxide as the base prevents transesterification.

-

Cyclohexyl Bromide as Alkylating Agent: Cyclohexyl bromide is a suitable electrophile for the SN2 reaction with the malonate enolate.

-

Reflux in Ethanol: Heating the reaction mixture increases the rate of the SN2 reaction.

-

Aqueous Workup and Extraction: This procedure removes the inorganic byproducts (sodium bromide) and any unreacted starting materials.

-

Drying with MgSO₄: Anhydrous magnesium sulfate is a common drying agent used to remove residual water from the organic phase before solvent evaporation.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.20 | Doublet | 1H | -CH(COOEt)₂ |

| ~2.0-1.0 | Multiplet | 11H | Cyclohexyl protons |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

Interpretation:

-

The quartet at approximately 4.20 ppm corresponds to the four methylene protons of the two ethyl ester groups, split by the neighboring methyl protons.

-

The triplet at around 1.25 ppm represents the six methyl protons of the ethyl ester groups, split by the adjacent methylene protons.

-

A doublet at approximately 3.20 ppm is characteristic of the methine proton at the α-position, coupled to the adjacent cyclohexyl methine proton.

-

The complex multiplet between 2.0 and 1.0 ppm arises from the eleven protons of the cyclohexyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for each carbon environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~55 | -C H(COOEt)₂ |

| ~40 | Cyclohexyl C H |

| ~30, ~26, ~25 | Cyclohexyl C H₂ |

| ~14 | -O-CH₂-CH₃ |

Interpretation:

-

The downfield signal at approximately 169 ppm is characteristic of the carbonyl carbons of the ester groups.

-

The signal around 61 ppm corresponds to the methylene carbons of the ethyl esters.

-

The methine carbon at the α-position appears at about 55 ppm.

-

The signals for the cyclohexyl ring carbons are observed in the aliphatic region, typically between 25 and 40 ppm.

-

The upfield signal at roughly 14 ppm is due to the methyl carbons of the ethyl esters.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2930, ~2850 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1250-1000 | C-O (ester) | Stretching |

Interpretation:

-

The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl stretch of the ester functional groups.

-

The C-H stretching vibrations of the cyclohexyl and ethyl groups are observed in the 2850-2930 cm⁻¹ region.

-

The C-O stretching vibrations of the ester groups give rise to strong bands in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (242.31 m/z) should be observable.

-

Loss of an Ethoxy Group (-OEt): A fragment at m/z 197 (M - 45).

-

Loss of a Carboethoxy Group (-COOEt): A fragment at m/z 169 (M - 73).

-

Loss of the Cyclohexyl Group (-C₆H₁₁): A fragment at m/z 159.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the acidic proton at the α-position and the two ester functionalities, making it a versatile precursor for a variety of chemical transformations.

Reactions at the α-Carbon

The methine proton, flanked by two carbonyl groups, is readily abstracted by a strong base to form a stabilized enolate. This nucleophilic enolate can then participate in a range of carbon-carbon bond-forming reactions.

-

Further Alkylation: The mono-substituted malonate can be deprotonated again and reacted with another alkyl halide to introduce a second substituent at the α-carbon.

-

Michael Addition: The enolate can act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds[2].

-

Knoevenagel Condensation: While less common for disubstituted malonates, related monosubstituted malonates can undergo condensation with aldehydes and ketones[3].

Reactions of the Ester Groups

The ester groups can undergo hydrolysis and decarboxylation, a hallmark of malonic ester synthesis.

-

Hydrolysis and Decarboxylation: Treatment with a strong acid or base, followed by heating, will hydrolyze the esters to a dicarboxylic acid, which readily decarboxylates to yield a cyclohexyl-substituted carboxylic acid.

Application in Drug Development: Synthesis of Barbiturates and other CNS-Active Agents

This compound and its derivatives are valuable precursors in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Synthesis of Cyclohexyl-Substituted Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants. The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.

Synthetic Protocol for a Generic Cyclohexyl-Substituted Barbiturate:

-

Disubstitution of Diethyl Malonate: Diethyl malonate is first alkylated with cyclohexyl bromide as described previously. The resulting this compound can then be subjected to a second alkylation with a different alkyl halide (R-X) to yield a disubstituted malonate.

-

Condensation with Urea: The disubstituted diethyl malonate is then treated with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the six-membered barbiturate ring.

Precursor to other Anticonvulsant Drugs

The malonic ester scaffold is a common feature in the synthesis of various anticonvulsant medications. For instance, Vigabatrin, an anticonvulsant used in the treatment of epilepsy, can be synthesized from a derivative of diethyl malonate. While not directly synthesized from this compound, the underlying principles of malonic ester chemistry are central to its production. The introduction of the cyclohexyl group can be envisioned as a strategy to enhance the lipophilicity and modulate the pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is a combustible liquid and can cause serious eye irritation. It is also harmful to aquatic life. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in organic synthesis and drug development. Its straightforward preparation, well-defined spectroscopic properties, and diverse reactivity make it an attractive building block for the construction of complex molecules, particularly those with potential therapeutic applications in the central nervous system. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of this important compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Reactions. The Knoevenagel Condensation. [Link]

-

PrepChem. Synthesis of A. Diethyl cyclohexylmalonate. [Link]

-

Chemistry LibreTexts. Michael Addition. [Link]

Sources

Introduction: Navigating the Safety Profile of a Key Synthetic Building Block

An In-depth Technical Guide to the Safety Data Sheet for Diethyl 2-cyclohexylmalonate

This compound is a derivative of malonic acid, valued in advanced organic synthesis for its ability to introduce a cyclohexyl moiety. This functional group can impart crucial steric and hydrophobic properties to target molecules, making it a relevant precursor in the development of complex chemical entities, including pharmaceuticals.[1] As with any chemical reagent, a thorough understanding of its hazard profile and handling requirements is not merely a regulatory formality but the bedrock of safe and effective research.

This guide provides an in-depth analysis of the safety considerations for this compound. It is important to note that comprehensive, peer-reviewed safety data specifically for this compound (CAS No. 2163-44-2) is not widely published. Therefore, this document employs a standard, scientifically-grounded approach by using the extensive safety data available for the parent compound, Diethyl Malonate (CAS No. 105-53-3), as a primary reference for hazard classification and response protocols. This methodology provides a robust baseline for risk assessment, which should always be supplemented by substance-specific evaluations in the laboratory setting.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a substance's identity and physical properties is the first step in a rigorous safety assessment. These parameters influence its behavior in various experimental and environmental conditions.

| Property | Value | Source |

| IUPAC Name | diethyl 2-cyclohexylpropanedioate | [2] |

| Synonyms | Diethyl cyclohexylmalonate, 2-Cyclohexyl-malonic acid diethyl ester | [2][3] |

| CAS Number | 2163-44-2 | [2] |

| Molecular Formula | C₁₃H₂₂O₄ | [2] |

| Molecular Weight | 242.31 g/mol | [2] |

| Appearance | Colorless Liquid (based on Diethyl Malonate) | [4] |

| Boiling Point | 199 °C (for Diethyl Malonate) | |

| Density | 1.055 g/cm³ at 25 °C (for Diethyl Malonate) | |

| Vapor Pressure | 0.36 hPa at 25 °C (for Diethyl Malonate) | |

| Melting Point | -51 to -50 °C (for Diethyl Malonate) | |

| log Pow | 0.96 (for Diethyl Malonate) |

Section 2: Hazard Identification and GHS Classification

Based on the data for the closely related Diethyl Malonate, this compound should be handled with caution, primarily as a combustible liquid and a serious eye irritant.[5][6]

-

GHS Pictograms :

-

GHS07 (Exclamation Mark) : Indicates skin and eye irritation, or that it may be a skin sensitizer, or have acute toxicity (harmful), or be a narcotic, or cause respiratory tract irritation.

-

-

Hazard Statements (H-Statements) :

-

Precautionary Statements (P-Statements) :

-

P210 : Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6]

-

P264 : Wash skin thoroughly after handling.[6]

-

P273 : Avoid release to the environment.[6]

-

P280 : Wear protective gloves/ eye protection/ face protection.[5][6]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P337 + P313 : If eye irritation persists: Get medical advice/ attention.[6]

-

P403 + P235 : Store in a well-ventilated place. Keep cool.

-

Section 3: First-Aid Measures: Protocols for Exposure

Immediate and appropriate first-aid is critical to minimizing harm from chemical exposure. The following protocols are based on established procedures for malonate esters.

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[5] Contaminated clothing should be removed immediately.[5]

Experimental Protocol: First-Aid Response

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Section 4: Fire-Fighting Measures

As a combustible liquid (GHS Category 4), this compound presents a fire risk when exposed to heat or ignition sources.

-

Suitable Extinguishing Media:

-

Specific Hazards Arising from the Chemical:

-

Advice for Firefighters:

Section 5: Accidental Release Measures

A systematic approach to spill management is essential to protect personnel and the environment.

-

Personal Precautions:

-

Evacuate personnel to a safe area and ensure adequate ventilation.[10]

-

Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[8][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and, if ventilation is poor, respiratory protection.[8][10]

-

-

Environmental Precautions:

Experimental Protocol: Spill Containment and Cleanup

-

Containment: Stop the leak if it is safe to do so. For larger spills, create a dike using inert absorbent material (e.g., sand, earth, vermiculite) to contain the liquid.[10][11]

-

Absorption:

-

Collection and Disposal:

-

Decontamination: Clean the contaminated area and any equipment used with an excess of water.[10] Wash all protective clothing after handling.

Section 6: Handling and Storage

Proactive measures during handling and storage are fundamental to preventing exposure and accidents.

-

Precautions for Safe Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][11]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

-

Ground all equipment containing the material.[10]

-

Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[7][11]

-

-

Conditions for Safe Storage:

Section 7: Exposure Controls and Personal Protection

The hierarchy of controls should be applied to minimize potential exposure. Engineering controls are the primary line of defense, supplemented by personal protective equipment.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[4][8]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.

-

Section 8: Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.[4]

-

Chemical Stability: The substance is considered stable under recommended storage conditions.[10]

-

Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.[13] Explosive vapor/air mixtures may form.[10]

-

Conditions to Avoid: Heat, flames, sparks, and all other sources of ignition.[4][10]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[4][10]

-

Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide and carbon dioxide.[10]

Section 9: Toxicological Information

The toxicological profile, based on Diethyl Malonate, indicates low acute toxicity but a significant risk of serious eye damage.

| Toxicity Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 15,794 mg/kg | Rat | [5] |

| Acute Dermal Toxicity (LD50) | >16,960 mg/kg | Rabbit | [5] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | Rabbit | [13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Rabbit | [13] |

| Respiratory or Skin Sensitization | Not classified as a sensitizer. | Human | [13] |

| Germ Cell Mutagenicity | Not classified as mutagenic. | - | [13] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | - | [14] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | - | [5] |

Summary of Health Effects:

-

Inhalation: May cause respiratory tract irritation.[14]

-

Skin Contact: May cause mild skin irritation upon prolonged contact.[14]

-

Eye Contact: Poses a significant risk of serious eye irritation, including redness and edema.[5]

-

Ingestion: May be harmful if swallowed.[14]

Conclusion: The SDS as a Self-Validating System for Safety

This technical guide, leveraging data from the parent compound Diethyl Malonate, establishes a comprehensive safety framework for this compound. The information presented herein underscores that a Safety Data Sheet is not a static document but a dynamic tool that forms the core of a self-validating safety system. For researchers, scientists, and drug development professionals, the causality behind each protocol—from wearing goggles to prevent serious eye irritation (H319) to using non-sparking tools because the substance is a combustible liquid (H227)—is paramount.

Every experimental design involving this chemical must begin with a risk assessment founded on the principles and data outlined in its SDS. By understanding the "why" behind each precaution, laboratory professionals can build a culture of safety that is both compliant and intuitive, ensuring that scientific advancement and personal well-being are never mutually exclusive.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240541, this compound. Retrieved from [Link]

-

Alpha Chemika. DIETHYL MALONATE For Synthesis. Retrieved from [Link]

-

Multichem. Safety Data Sheet for Diethyl malonate. Retrieved from [Link]

-

R&D Chemicals. Diethyl cyclohexyl malonate, suppliers and manufacturers. Retrieved from [Link]

-

Carl ROTH (2024). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for Diethyl malonate. Retrieved from [Link]

-

Carl ROTH. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH) for Diethyl malonate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rdchemicals.com [rdchemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. multichemindia.com [multichemindia.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

Solubility Profile of Diethyl 2-Cyclohexylmalonate: A Technical Guide for Researchers

Foreword: Navigating the Solvent Landscape

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Diethyl 2-cyclohexylmalonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique solubility profile dictated by its molecular architecture. This guide provides an in-depth exploration of its solubility in common organic solvents, offering both theoretical insights and practical methodologies for its determination. We will delve into the physicochemical properties that govern its behavior and present a robust experimental framework for researchers to precisely quantify its solubility, ensuring process optimization and reproducibility.

Unveiling the Molecular Structure: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. To comprehend the solubility of this compound, we must first dissect its molecular structure.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₄ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Polarity | Moderately polar |

The molecule possesses two ester functional groups, which introduce polarity through their carbonyl (C=O) and ether-like (C-O-C) linkages. These groups are capable of participating in dipole-dipole interactions and can act as hydrogen bond acceptors. However, the molecule also features a non-polar, bulky cyclohexyl group and two ethyl chains. This substantial hydrocarbon character imparts a significant degree of lipophilicity.

The overall solubility of this compound is a delicate balance between these opposing characteristics. The principle of "like dissolves like" is a useful starting point for predicting its behavior. Solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively solvate the molecule. The bulky cyclohexyl group can also introduce steric hindrance, potentially influencing how solvent molecules arrange themselves around the solute.

Predicted Solubility Profile: A Qualitative Overview

Based on these observations and the structural features of this compound, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygens of the ester, while the alkyl portion of the alcohol interacts favorably with the non-polar cyclohexyl and ethyl groups. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) | High | These solvents possess dipoles that can engage in favorable dipole-dipole interactions with the ester groups of this compound. The lack of strong hydrogen bonding networks in these solvents allows for easier accommodation of the solute molecule. |

| Non-Polar Aromatic Solvents (e.g., Toluene, Benzene) | Moderate to High | The aromatic ring of these solvents can interact with the non-polar cyclohexyl group through van der Waals forces. The overall polarity of this compound is such that it should still be readily solvated. |

| Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane) | Moderate to Low | While the cyclohexyl and ethyl groups of the solute will interact favorably with these non-polar solvents, the polar ester groups may not be as effectively solvated, potentially limiting solubility compared to more polar solvents. |

| Water | Low to Negligible | The large, non-polar hydrocarbon portion of the molecule will dominate its interaction with water, leading to poor solubility[3]. |

This predicted profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for precise process control and optimization, experimental determination of solubility is paramount.

A Practical Guide to Solubility Determination: The Isothermal Gravimetric Method

To empower researchers with the ability to generate precise and reliable solubility data, this section provides a detailed, step-by-step protocol for the isothermal gravimetric method. This classic and robust technique relies on the direct measurement of the mass of solute dissolved in a known mass of solvent at a constant temperature.

The Causality Behind Experimental Choices

The selection of the isothermal gravimetric method is deliberate. It is a direct measurement technique, minimizing reliance on indirect analytical methods that may require extensive calibration and validation. Maintaining a constant temperature is critical, as solubility is a temperature-dependent property. The use of a gravimetric approach provides a fundamental measure of solubility (mass of solute per mass of solvent) that can be easily converted to other units (e.g., g/L, mol/L).

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water or oil bath

-

Calibrated thermometer

-

Glass syringes and syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry to prevent any contamination that could affect the solubility measurement.

-

Prepare a sufficient quantity of each organic solvent to be tested.

-

-

Sample Preparation:

-

To a series of labeled scintillation vials, add an excess of this compound. The presence of undissolved solute at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved. A good starting point is to add approximately 1-2 grams of the solute.

-

-

Solvent Addition:

-

Tare an empty vial with its cap on the analytical balance.

-

Add a known mass of the selected organic solvent to the vial (e.g., 5-10 g). Record the exact mass of the solvent added.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary kinetic study to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a glass syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of the solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Once the bulk of the solvent has been removed, place the vial in a drying oven at a temperature sufficient to remove all residual solvent without causing degradation of the solute (e.g., 50-60 °C) until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing the non-volatile solute residue.

-

-

Calculation:

-

Calculate the mass of the saturated solution by subtracting the mass of the empty vial from the mass of the vial containing the solution.

-

Calculate the mass of the dissolved solute (the residue).

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the solute from the mass of the saturated solution.

-

The solubility (S) can then be expressed as:

S ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

-

Theoretical Framework: A Deeper Dive into Solubility Principles

The experimental determination of solubility provides invaluable empirical data. However, a comprehensive understanding also requires a grasp of the theoretical principles that underpin these observations.

Intermolecular Forces in Solution

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Caption: Energetics of the dissolution process.

For dissolution to be favorable, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to break the existing interactions.

The Role of the Cyclohexyl Group

The presence of the cyclohexyl group significantly increases the non-polar surface area of the molecule compared to a linear alkyl chain of the same number of carbons. This can lead to stronger van der Waals interactions with non-polar and moderately polar solvents. However, its rigid, chair-like conformation can also influence the entropy of solvation. In some cases, the ordering of solvent molecules around this bulky group can be entropically unfavorable, which could potentially limit solubility in highly ordered solvents.

Conclusion: A Foundation for Rational Design

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains to be fully elucidated through experimental work, the principles outlined here, in conjunction with the provided experimental protocol, offer a robust framework for researchers in drug development and organic synthesis. A thorough understanding of solubility is not just an academic exercise; it is a critical parameter that influences reaction kinetics, purification efficiency, and the ultimate bioavailability of a drug substance. By applying the knowledge and methodologies presented herein, scientists can make more informed decisions in solvent selection, leading to more efficient and reproducible processes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. Diethyl malonate. [Link]

-

Solubility of Things. Diethyl ethylmalonate. [Link]

-

Wikipedia. Diethyl malonate. [Link]

Sources

A Spectroscopic Investigation of Diethyl 2-cyclohexylmalonate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for diethyl 2-cyclohexylmalonate, a key intermediate in the synthesis of various organic molecules. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound. The guide is structured to offer not just the data, but also the underlying scientific principles and experimental considerations that are crucial for accurate interpretation and application in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₂₂O₄, Molar Mass: 242.31 g/mol ) possesses a unique combination of a bulky, non-aromatic cyclohexyl ring and a flexible diethyl malonate moiety.[1] This structure gives rise to a distinct spectroscopic fingerprint that can be unequivocally identified through a combination of analytical techniques. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the molecule in any synthetic or analytical workflow.

The following sections will provide a detailed, yet accessible, examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl and cyclohexyl groups, as well as the methine proton of the malonate core. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~4.20 | Quartet | 4H | ~7.1 | -O-CH₂ -CH₃ |

| b | ~3.25 | Doublet | 1H | ~5.0 | >CH-CH -(C=O)₂ |

| c | ~1.90 - 1.00 | Multiplet | 11H | - | Cyclohexyl protons |

| d | ~1.25 | Triplet | 6H | ~7.1 | -O-CH₂-CH₃ |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds as it is chemically inert and its residual proton signal does not interfere with the signals of interest.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~55 | >CH-CH -(C=O)₂ |

| ~40 | C H-Cyclohexyl (alpha) |

| ~30, ~26, ~25 | C H₂ (Cyclohexyl) |

| ~14 | -O-CH₂-CH₃ |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. For this compound, due to the symmetry of the two ethyl groups, we expect to see fewer than 13 signals. This internal consistency is a key aspect of spectral validation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a standard pulse program with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of chemical bonds.

The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl groups and the various C-H and C-O bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 2980-2850 | C-H (Alkyl) | Stretching | Strong |

| 1750-1730 | C=O (Ester) | Stretching | Very Strong |

| 1450 | C-H | Bending | Medium |

| 1250-1150 | C-O (Ester) | Stretching | Strong |

Authoritative Grounding: The strong absorption band in the 1750-1730 cm⁻¹ region is a definitive indicator of the presence of the ester functional groups.[2] The exact position of this band can be influenced by the molecular environment. The C-H stretching vibrations of the cyclohexyl and ethyl groups are expected in the 2980-2850 cm⁻¹ range.[2]

Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of fragment ions.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Ion | Predicted Relative Intensity |

| 242 | [M]⁺˙ | Moderate |

| 197 | [M - OEt]⁺ | Moderate |

| 168 | [M - COOEt]⁺ | Strong |

| 159 | [M - C₆H₁₁]⁺ | Strong |

| 83 | [C₆H₁₁]⁺ | Moderate to Strong |

Expertise & Experience: The fragmentation of diethyl malonates is well-documented.[3][4] The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give the [M - 45]⁺ ion is a common pathway. Another characteristic fragmentation is the loss of the entire cyclohexyl group as a radical (•C₆H₁₁, 83 Da) leading to the ion at m/z 159. The cyclohexyl cation itself is also expected to be observed at m/z 83. The base peak is likely to be one of the stable fragment ions rather than the molecular ion.

Visualization of Key Concepts

Caption: Molecular formula and weight of the target compound.

Caption: Generalized workflow for NMR analysis.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating dataset for the unequivocal identification and characterization of this important chemical intermediate. The predicted spectral data and fragmentation patterns discussed in this guide, grounded in established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. [Link]

Sources

Navigating the Procurement of Diethyl 2-cyclohexylmalonate: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and consistency of starting materials are paramount to the success of a project. Diethyl 2-cyclohexylmalonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and qualifying commercial suppliers of this critical reagent. Beyond a simple list of vendors, this document delves into the crucial aspects of supplier evaluation, quality control, and the scientific rationale behind these critical decisions.

The Strategic Importance of this compound in Synthesis

This compound (CAS No. 2163-44-2) is a derivative of malonic acid, a versatile precursor in organic synthesis. The presence of the cyclohexyl group introduces lipophilicity and steric bulk, which can be pivotal in modulating the pharmacological properties of a target molecule. Its applications are notable in the synthesis of barbiturates and other central nervous system (CNS) active compounds.[1] The malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction, utilizes the reactivity of the α-proton of the malonate moiety, making it a cornerstone in the construction of complex molecular architectures.[1][2][3]

The selection of a suitable commercial source for this compound is therefore a critical step that can significantly impact the efficiency of a synthetic route, the impurity profile of the resulting API, and ultimately, the timeline and cost of a drug development program.

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized manufacturers. The key to successful procurement lies in a thorough evaluation of potential suppliers based on a set of well-defined criteria.

Key Supplier Categories

Commercial suppliers can be broadly categorized as:

-

Primary Manufacturers: These companies synthesize the compound in-house and typically have deep technical expertise and control over the manufacturing process. They are often the preferred choice for large-scale and GMP (Good Manufacturing Practice) requirements.

-

Distributors: These companies source the compound from various manufacturers and provide a convenient point of purchase. Their value lies in their logistics, stock availability, and ability to supply a wide range of products.

-

Research Chemical Marketplaces: These online platforms aggregate products from numerous suppliers, offering a broad selection and competitive pricing, particularly for research-scale quantities.

A Curated List of Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers of this compound. It is crucial to note that availability, specifications, and documentation can change, and direct inquiry with the suppliers is always recommended.

| Supplier Category | Supplier Name | Typical Purity | Key Considerations |

| Primary Manufacturers/Large Distributors | Thermo Fisher Scientific (Acros Organics) | ≥99% | Extensive quality control documentation, reliable supply chain.[4][5] |

| Sigma-Aldrich (Merck) | Varies by grade | Offers a range of grades, including for research and production. | |

| TCI Chemicals | Varies by grade | Strong presence in the research chemicals market. | |

| Specialized Manufacturers & Suppliers | CookeChem | 98% | Provides basic physical properties and safety information.[6] |

| Pure Chemistry Scientific Inc. | >95% | Offers smaller quantities for research purposes.[7] | |

| CymitQuimica (distributor for Biosynth) | Min. 95% | Provides a brief description of the compound's use.[8] | |

| Chinese Manufacturers/Suppliers | Xinchem Corporation | High Purity | Emphasizes manufacturing with strict quality control.[9] |

| ODOWELL | High Purity | Provides detailed chemical properties and safety information.[10] | |

| Hebei Chengxin | Major Producer | A large-scale manufacturer of malonic esters.[11] | |

| Tiande Chemical | Major Producer | A key manufacturer of malonates.[11] |

The Criticality of Quality: A Guide to Specifications and Analysis

For researchers and drug developers, the adage "you are what you start with" holds immense truth. The purity and impurity profile of this compound can have a profound impact on downstream reactions and the final product.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a batch-specific summary of the quality control testing performed by the supplier. A comprehensive CoA should include:

-

Identification: Confirmation of the compound's identity, typically by spectroscopic methods like NMR or IR.

-

Purity: A quantitative measure of the compound's purity, usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Impurities: Identification and quantification of any significant impurities. This is of paramount importance as impurities can be reactive in subsequent steps or be difficult to remove.

-

Physical Properties: Data such as appearance, melting point, and boiling point.

Essential Analytical Methods for Quality Verification

While a supplier's CoA is a valuable starting point, independent verification of critical parameters is often warranted, especially in a drug development setting. The choice of analytical method is dictated by the specific information sought.

-

Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds like this compound and for detecting volatile impurities. A flame ionization detector (FID) is commonly used for quantification.[12]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and the analysis of non-volatile impurities. A UV detector is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for both identification and quantification (qNMR). It is particularly useful for identifying and quantifying structural isomers and other closely related impurities.[13]

-

Mass Spectrometry (MS): Used in conjunction with GC or HPLC to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.[13]

Potential Impurities and Their Origins

Understanding the potential impurities in commercially available this compound is crucial for risk assessment. These can arise from the synthetic route or degradation. Common impurities may include:

-

Unreacted Starting Materials: Such as diethyl malonate and a cyclohexyl halide.

-

By-products of the Synthesis: Including dialkylated malonic esters.

-

Solvents: Residual solvents from the reaction or purification process.

-